epsilon-Aminocaproic Acid-d10 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

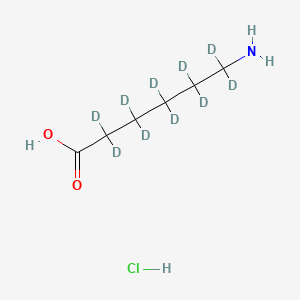

Epsilon-Aminocaproic Acid-d10 Hydrochloride is a deuterated form of epsilon-Aminocaproic Acid, where ten hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of proteomics and biochemistry. It is known for its role as an antifibrinolytic agent, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting.

Mechanism of Action

Target of Action

Epsilon-Aminocaproic Acid-d10 Hydrochloride, also known as 6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid hydrochloride, primarily targets plasminogen , a precursor to plasmin . Plasminogen plays a crucial role in fibrinolysis, the process that prevents blood clots from growing and becoming problematic .

Mode of Action

This compound works by binding reversibly to the kringle domain of plasminogen . This binding blocks the conversion of plasminogen to plasmin, thereby inhibiting the process of fibrinolysis . The kringle domain is a specific region of the plasminogen molecule that is necessary for its activation .

Biochemical Pathways

By inhibiting the activation of plasminogen to plasmin, this compound effectively reduces fibrinolysis . This results in a decrease in the breakdown of fibrin, the protein that forms the framework of blood clots . Therefore, the compound indirectly affects the biochemical pathways involved in blood clot formation and dissolution .

Pharmacokinetics

It’s worth noting that the non-deuterated form, aminocaproic acid, is known to be metabolized in the kidney .

Result of Action

The primary result of this compound’s action is a reduction in fibrinolysis . This leads to a decrease in the breakdown of blood clots, which can be beneficial in situations where excessive bleeding is a concern, such as postoperative bleeding .

Biochemical Analysis

Biochemical Properties

Epsilon-Aminocaproic Acid-d10 Hydrochloride is an effective inhibitor for enzymes that bind to the amino acid lysine residue . This includes proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis .

Cellular Effects

This compound influences cell function by inhibiting plasminogen activators, which have fibrinolytic properties . This results in a reduction in fibrinolysis, thereby controlling hemorrhage .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding reversibly to the kringle domain of plasminogen . This blocks the binding of plasminogen to fibrin and its activation to plasmin . With no activation of plasmin, there is a reduction in fibrinolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epsilon-Aminocaproic Acid-d10 Hydrochloride typically involves the deuteration of epsilon-Aminocaproic Acid. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas safely. The production method ensures high purity and yield of the deuterated compound, making it suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Epsilon-Aminocaproic Acid-d10 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, under conditions that favor nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Epsilon-Aminocaproic Acid-d10 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.

Biology: Employed in studies involving protein interactions and enzyme kinetics.

Medicine: Investigated for its potential therapeutic effects in preventing excessive bleeding.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Epsilon-Aminocaproic Acid: The non-deuterated form of the compound, commonly used as an antifibrinolytic agent.

Tranexamic Acid: Another antifibrinolytic agent with a similar mechanism of action but different chemical structure.

Aprotinin: A protein-based antifibrinolytic agent that inhibits a broader range of proteolytic enzymes.

Uniqueness

Epsilon-Aminocaproic Acid-d10 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry. The presence of deuterium atoms allows for precise tracking and quantification in complex biological systems, providing valuable insights into biochemical processes.

Properties

IUPAC Name |

6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H/i1D2,2D2,3D2,4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENOKLOQCCSDAZ-QXHYUYGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.